2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes an imidazolidinone core, a heptyl chain, and a trifluoromethyl phenyl group, making it a unique molecule for research and industrial applications.
Preparation Methods
The synthesis of 2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide involves multiple steps. The process typically starts with the preparation of the imidazolidinone core, followed by the introduction of the heptyl chain and the trifluoromethyl phenyl group. The final step involves the acylation of the imidazolidinone with 4-propoxyphenyl acetic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl phenyl group enhances its binding affinity to certain enzymes or receptors, while the imidazolidinone core provides stability and specificity. The heptyl chain increases its hydrophobicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-{3-heptyl-5-oxo-2-thioxo-1-[3-(methyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
- 2-{3-heptyl-5-oxo-2-thioxo-1-[3-(ethyl)phenyl]imidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide These compounds share the imidazolidinone core and heptyl chain but differ in the substituents on the phenyl ring. The presence of the trifluoromethyl group in 2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide enhances its chemical stability and biological activity, making it unique among its analogs .
Properties
Molecular Formula |
C28H34F3N3O3S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
2-[3-heptyl-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H34F3N3O3S/c1-3-5-6-7-8-16-33-24(19-25(35)32-21-12-14-23(15-13-21)37-17-4-2)26(36)34(27(33)38)22-11-9-10-20(18-22)28(29,30)31/h9-15,18,24H,3-8,16-17,19H2,1-2H3,(H,32,35) |
InChI Key |
UIEJOFDLLAIREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(C(=O)N(C1=S)C2=CC=CC(=C2)C(F)(F)F)CC(=O)NC3=CC=C(C=C3)OCCC |
Origin of Product |
United States |
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